![molecular formula C9H12N2 B1426247 1-methyl-2,3-dihydro-1H-indol-4-amine CAS No. 801316-05-2](/img/structure/B1426247.png)
1-methyl-2,3-dihydro-1H-indol-4-amine
Overview
Description
“1-methyl-2,3-dihydro-1H-indol-4-amine” is a chemical compound with the molecular formula C9H11N . It is also known as 1H-Indole, 2,3-dihydro-4-methyl- .
Molecular Structure Analysis
The molecular structure of “1-methyl-2,3-dihydro-1H-indol-4-amine” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving “1-methyl-2,3-dihydro-1H-indol-4-amine” are not available, indole derivatives are known to undergo a variety of chemical reactions . For example, they can participate in Michael addition reactions .Scientific Research Applications
Synthesis and Structural Evaluation
1-Methyl-2,3-dihydro-1H-indol-4-amine is utilized in the synthesis of conformationally constrained tryptophan derivatives. These derivatives are designed for use in peptide and peptoid conformation elucidation studies. By bridging the α-carbon and the 4-position of the indole ring, the conformational flexibility of the side chain is limited, which is critical for further derivatization and structural analysis (Horwell et al., 1994; 1995).
Chemical Synthesis and Reactivity
The compound has been involved in the synthesis of various indole and gramine derivatives through Diels-Alder cycloaddition, followed by acid-catalyzed cyclization and deprotection processes. Such synthetic routes are essential for producing compounds with potential pharmacological properties and for the study of molecular interactions in biological systems (Kukuljan et al., 2016).
Intermediate for Pharmacological Studies
1-Methyl-2,3-dihydro-1H-indol-4-amine serves as an intermediate in synthesizing disubstituted 1-(indolin-5-yl)methanamines, which are explored for their pharmacological properties. This showcases the compound's role in developing new therapeutic agents (Ogurtsov & Rakitin, 2021).
Catalysis and Organic Reactions
It is used in regioselective addition reactions with aromatic amines, demonstrating its utility in organic synthesis for creating structurally diverse molecules. This adaptability is crucial for developing novel catalysts and reaction conditions in synthetic chemistry (Koz’minykh et al., 2006).
Antitumor Activity
Derivatives of 1-methyl-2,3-dihydro-1H-indol-4-amine have been synthesized and tested for their antitumor activity. Such studies are integral to discovering new anticancer compounds and understanding their mechanism of action (Nguyen et al., 1990).
Future Directions
properties
IUPAC Name |
1-methyl-2,3-dihydroindol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOKDTHCXJUSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2,3-dihydro-1H-indol-4-amine | |
CAS RN |
801316-05-2 | |
Record name | 1-methyl-2,3-dihydro-1H-indol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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